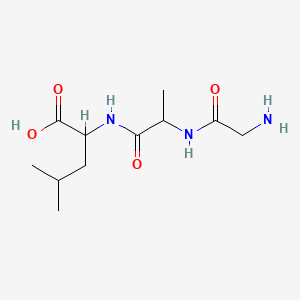

Goralatide

Übersicht

Beschreibung

Es ist ein selektiver Inhibitor der Proliferation primitiver hämatopoetischer Zellen und zeigt entzündungshemmende, antifibrotische und proangiogene Eigenschaften .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Goralatide kann mit einer Benzotriazol-vermittelten Methodik synthetisiert werden. Dabei werden Carbonylgruppen von Aminosäuren und deren modifizierten Analoga aktiviert, wodurch die Bildung von cyclischen Peptiden, Azapeptiden, Azidopeptiden, Aminoxypeptiden, Oxyazapeptiden, Depsipeptiden und Isopeptiden ermöglicht wird . Die Synthese von this compound beinhaltet die Verknüpfung von zwei Dipeptiden, um das finale Aminoxytetrapeptid zu bilden .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS), einer gängigen Methode zur Herstellung von Peptiden. Dieses Verfahren ermöglicht die sequenzielle Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Träger verankert ist .

Wissenschaftliche Forschungsanwendungen

Goralatide hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung zur Untersuchung der Peptidsynthese und -modifikation verwendet.

Biologie: Untersucht wird seine Rolle bei der Regulation der Hämatopoese und Angiogenese.

Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und therapeutischen Wirkstoffen eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es den Eintritt von hämatopoetischen Stammzellen in die S-Phase des Zellzyklus hemmt. Diese Hemmung reduziert die Schäden an bestimmten Kompartimenten im Knochenmark, die durch die Behandlung mit Chemotherapeutika, ionisierenden Strahlungen, Hyperthermie oder Phototherapie entstehen . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Regulation der Proliferation und Differenzierung hämatopoetischer Stammzellen .

Wirkmechanismus

Target of Action

Goralatide, also known as Acetyl-N-Ser-Asp-Lys-Pro (AcSDKP), is a natural tetrapeptide that primarily targets hematopoietic stem cells . It is generated from the N-terminus of thymosin-β4 through enzymatic cleavage by prolyl oligopeptidase (POP) . The regulation of proliferation of different cells by AcSDKP is implicated in hematopoiesis and angiogenesis .

Mode of Action

This compound acts as a physiological regulator of hematopoiesis . It inhibits the entry into the S-phase of murine and human hematopoietic stem cells . This means it prevents these cells from entering the phase of the cell cycle where DNA replication occurs, thereby controlling their proliferation .

Biochemical Pathways

Given its role in regulating hematopoiesis and angiogenesis, it can be inferred that it likely influences pathways related to cell cycle regulation and the formation of blood cells and blood vessels .

Result of Action

This compound has been shown to reduce the damage to specific compartments in the bone marrow resulting from treatment with chemotherapeutic agents, ionizing radiations, hyperthermy, or phototherapy . It can reduce doxorubicin-induced mortality in mice and protect particularly the long-term reconstituting cells (LTRCs) in addition to colony-forming units-spleen, high proliferative potential colony-forming cells, and colony-forming units–granulocyte-macrophage (CFU-GM) from doxorubicin toxicity .

Biochemische Analyse

Biochemical Properties

Goralatide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with prolyl oligopeptidase, which cleaves thymosin-β4 to generate this compound . This interaction is essential for regulating cell proliferation, particularly in hematopoiesis and angiogenesis. This compound also exhibits anti-inflammatory properties by interacting with specific receptors and signaling pathways that modulate inflammatory responses .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It inhibits the entry of hematopoietic stem cells into the S-phase, thereby protecting them from damage induced by chemotherapeutic agents . This protective effect extends to bone marrow stem cells and progenitors, reducing the toxicity and hematopoietic damage caused by treatments like doxorubicin . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and pro-angiogenic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors and enzymes, modulating their activity. For instance, this compound inhibits the proliferation of hematopoietic stem cells by interacting with prolyl oligopeptidase . This interaction prevents the cells from entering the S-phase, thereby protecting them from damage. Additionally, this compound’s anti-inflammatory and pro-angiogenic properties are mediated through its interactions with various signaling pathways and receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound can reduce doxorubicin-induced mortality in mice when administered continuously or in fractionated doses . The stability of this compound is crucial for its effectiveness, and it has been observed to degrade within a short period when applied to live cells . Long-term effects include the protection of hematopoietic cells and the promotion of angiogenesis, which are essential for its therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively protects hematopoietic cells and reduces toxicity induced by chemotherapeutic agents . At higher doses, there may be threshold effects and potential toxicity. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is generated from the N-terminus of thymosin-β4 through enzymatic cleavage by prolyl oligopeptidase . This pathway is crucial for regulating cell proliferation and angiogenesis. This compound’s interactions with various enzymes and cofactors influence metabolic flux and metabolite levels, contributing to its biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions are essential for this compound’s biological activity, ensuring that it reaches the appropriate cellular compartments to exert its effects .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that this compound reaches the appropriate sites within the cell to interact with its target biomolecules and exert its biological effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Goralatide can be synthesized using a benzotriazole-mediated methodology. This involves the activation of carbonyl groups of amino acids and their modified analogs, allowing the formation of cyclic peptides, azapeptides, azidopeptides, aminoxypeptides, oxyazapeptides, depsipeptides, and isopeptides . The synthesis of this compound involves linking two dipeptides to form the final aminoxy tetrapeptide .

Industrial Production Methods

Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS), which is a common method for producing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support .

Analyse Chemischer Reaktionen

Reaktionstypen

Goralatide unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Peptidstruktur verändern.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Peptid einführen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, umfassen Benzotriazolderivate, die die Aktivierung von Carbonylgruppen erleichtern . Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um die Stabilität des Peptids zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen verschiedene Peptidderivate mit modifizierten biologischen Aktivitäten. Diese Derivate können im Vergleich zur Ausgangssubstanz eine verbesserte Stabilität und Bioaktivität aufweisen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

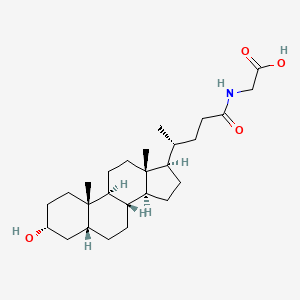

Thymosin beta4: Ein weiteres natürliches Peptid, das die Hämatopoese und Angiogenese reguliert.

Acetyl-Ser-Asp-Lys-Pro-Analoga: Modifizierte Versionen von Goralatide mit erhöhter Stabilität und Bioaktivität.

Einzigartigkeit

This compound ist aufgrund seiner selektiven Hemmung der Proliferation primitiver hämatopoetischer Zellen und seiner Kombination aus entzündungshemmenden, antifibrotischen und proangiogenen Eigenschaften einzigartig . Seine Fähigkeit, Knochenmarkstammzellen vor der Toxizität von Chemotherapeutika zu schützen, unterscheidet es zusätzlich von anderen ähnlichen Verbindungen .

Eigenschaften

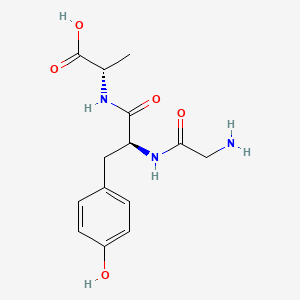

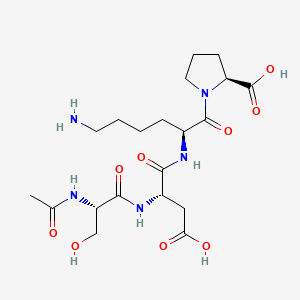

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N5O9/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34)/t12-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDRXEQUFWLOGJ-AJNGGQMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057629 | |

| Record name | Goralatide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120081-14-3 | |

| Record name | Goralatide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120081143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Goralatide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GORALATIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H041538E9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

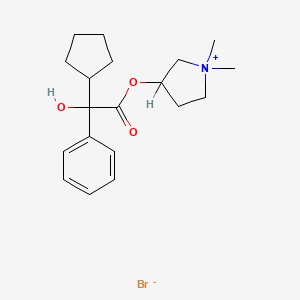

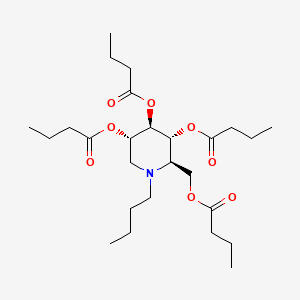

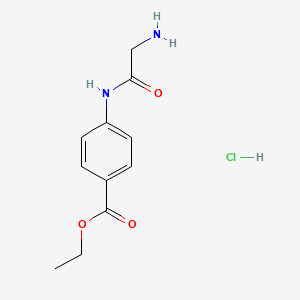

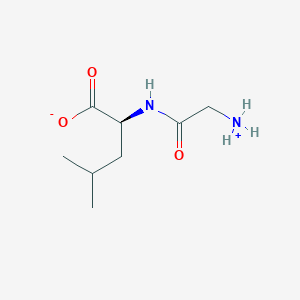

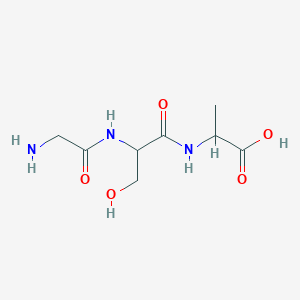

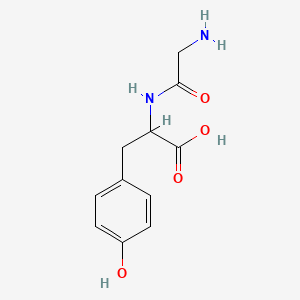

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.